molecular formula C25H22ClN3O3 B2894079 [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 318247-58-4

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2894079
CAS No.: 318247-58-4
M. Wt: 447.92
InChI Key: LIZUNBMEFSCHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS: 1026080-37-4) is a pyrazole derivative with a carbamate functional group. Its molecular formula is C25H22ClN3O3, and it features:

  • A 1-methylpyrazole core substituted at position 5 with a 4-methylphenoxy group and at position 3 with a phenyl group.
  • A carbamate moiety ([methyl N-(3-chlorophenyl)carbamate]) attached to position 4 of the pyrazole ring .

Safety guidelines emphasize avoiding heat and ignition sources, reflecting reactivity typical of carbamates .

Properties

IUPAC Name

[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-17-11-13-21(14-12-17)32-24-22(23(28-29(24)2)18-7-4-3-5-8-18)16-31-25(30)27-20-10-6-9-19(26)15-20/h3-15H,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUNBMEFSCHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H21ClN2O3
  • CAS Number : 318247-59-5
  • Molecular Weight : 434.90 g/mol

The compound features a pyrazole ring substituted with a methyl group, a 4-methylphenoxy group, and a carbamate moiety, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds structurally related to pyrazoles exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.051Induction of apoptosis
Compound BA549 (Lung)0.066Cell cycle arrest at G2/M phase
This compoundHeLa (Cervical)TBDTBD

Note: IC50 values are indicative of the concentration required to inhibit 50% of cell viability.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored, particularly in the context of neuroinflammatory diseases. Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce microglial activation, suggesting a protective role in neurodegenerative conditions.

Case Study: Neuroprotection in Parkinson's Disease

A study investigated the effects of a structurally similar pyrazole compound on lipopolysaccharide (LPS)-induced neuroinflammation in vitro. The results indicated that treatment significantly reduced nitric oxide production and inhibited the expression of inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications for managing conditions like Parkinson's disease through modulation of inflammatory pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The carbamate moiety may interact with key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival.
  • Induction of Apoptosis : The structural features allow for interactions with cellular targets that promote programmed cell death in cancer cells.

Comparison with Similar Compounds

Pyrazole Carboxamides vs. Carbamates

Pyrazole carboxamides and carbamates differ in their functional groups, impacting stability and interactions:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Carbamate C25H22ClN3O3 435.9 3-phenyl, 5-(4-methylphenoxy), 3-ClPh carbamate
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Carboxamide C21H15ClN6O 403.1 5-cyano, 3-methyl, 1/3-phenyl, 5-Cl
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Carboxamide C21H14Cl2N6O 437.1 4-ClPh, 5-cyano, 3-methyl

Key Differences :

  • Carbamates (target compound) exhibit greater hydrolytic stability than carboxamides under physiological conditions due to the absence of an amide bond .

Pyrazole Derivatives with Sulfur-Containing Substituents

Sulfur-containing pyrazoles offer distinct electronic and steric properties:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Sulfanyl, Oxime C18H14ClN3O3S 387.84 4-ClPh sulfanyl, hydroxyimino methyl
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Sulfanyl, Oxime C19H12Cl2F3N3O2S 474.28 3-ClPh sulfanyl, CF3, oxime

Key Differences :

  • The oxime and trifluoromethyl groups in sulfur-containing analogs may enhance metabolic resistance but reduce solubility compared to the carbamate group .

Pyrazole Carboxylates and Oximes

Carboxylate esters and oximes are common in agrochemicals:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Substituents
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime Oxime C22H19ClN4O2S 438.92 4-methylphenoxy, thiazolyl oxime
Methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) Carboxylate C23H18ClN3O4 435.86 7-Cl-quinoline, 2,6-dimethoxyphenyl

Key Differences :

  • Oximes (e.g., ) are more prone to hydrolysis than carbamates, limiting their use in long-acting formulations.
  • Carboxylates (e.g., 10a ) are highly polar, contrasting with the moderate polarity of the target compound’s carbamate group.

Preparation Methods

Knorr Pyrazole Synthesis

The classical Knorr method employs hydrazines and 1,3-diketones or β-keto esters. For this compound, a tailored 1,3-diketone precursor is necessary to introduce the 3-phenyl and 5-(4-methylphenoxy) groups. A plausible diketone intermediate, 4-methylphenoxyacetophenone, could react with methylhydrazine under acidic conditions to yield the 1-methyl-3-phenyl-5-(4-methylphenoxy)pyrazole core.

Reaction Scheme 1:
$$
\text{4-Methylphenoxyacetophenone + Methylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole}
$$

Key parameters include temperature (80–100°C) and solvent polarity, with ethanol or acetic acid favoring cyclization. Substituent regiochemistry is dictated by the diketone’s electronic properties, ensuring the 4-methylphenoxy group occupies the 5-position.

Direct N-Alkylation of Pyrazoles

Recent advances enable direct N-alkylation using primary amines. As demonstrated by Khusnutdinov et al., O-(4-nitrobenzoyl)hydroxylamine facilitates N-methylation of pre-formed pyrazoles under mild conditions (85°C, DMF). Applying this to a 5-(4-methylphenoxy)-3-phenylpyrazole precursor would install the 1-methyl group efficiently.

Optimization Insight:

  • Stoichiometric use of O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv) minimizes side reactions.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Functionalization of the Pyrazole C4 Position

The C4 methylene bridge linking the pyrazole to the carbamate group is introduced via nucleophilic substitution or alcohol activation.

Chloromethylation Followed by Alcohol Formation

Chloromethylation at C4 using paraformaldehyde and HCl gas generates a chloromethyl intermediate, which is hydrolyzed to the corresponding alcohol.

Reaction Scheme 2:
$$
\text{1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole} \xrightarrow{\text{CH₂O, HCl}} \text{C4-Chloromethyl Intermediate} \xrightarrow{\text{H₂O}} \text{C4-Hydroxymethyl Derivative}
$$

Mitsunobu Reaction

Alternatively, the hydroxymethyl group is installed via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling direct coupling of alcohols to the pyrazole.

Carbamate Formation

The final step couples the pyrazole methanol derivative with 3-chlorophenyl isocyanate or employs phosgene-mediated carbamoylation.

Isocyanate Coupling

Reacting the C4-hydroxymethylpyrazole with 3-chlorophenyl isocyanate in anhydrous THF forms the carbamate via nucleophilic addition-elimination.

Reaction Scheme 3:
$$
\text{C4-Hydroxymethylpyrazole + 3-Chlorophenyl Isocyanate} \xrightarrow{\text{THF, 25°C}} \text{Target Compound}
$$

Yield Optimization:

  • Use of catalytic DBU (1,8-diazabicycloundec-7-ene) accelerates reaction kinetics.
  • Exclusion of moisture prevents hydrolysis of the isocyanate.

Phosgene-Mediated Route

Phosgene (COCl₂) converts the alcohol to a reactive chloroformate intermediate, which subsequently reacts with 3-chloroaniline.

Reaction Scheme 4:
$$
\text{C4-Hydroxymethylpyrazole} \xrightarrow{\text{COCl₂}} \text{Chloroformate Intermediate} \xrightarrow{\text{3-Chloroaniline}} \text{Target Compound}
$$

Safety Note: Phosgene’s toxicity necessitates strict containment and alternative reagents (e.g., triphosgene) for small-scale syntheses.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Purity (%) Scalability
Knorr + Isocyanate 62–68 >95 Moderate
Direct Alkylation + Phosgene 55–60 90–93 Low

The Knorr-isocyanate route offers superior regioselectivity and scalability, while phosgene-based methods pose safety challenges.

Spectral Characterization

  • ¹H NMR (CDCl₃): Key signals include δ 5.70 (s, pyrazole C4-CH₂O), 7.20–7.45 (m, aromatic protons), and 3.80 (s, N-CH₃).
  • IR (KBr): Strong absorption at 1705 cm⁻¹ confirms the carbamate C=O stretch.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate, and how can reaction yields be maximized?

  • Methodology : Utilize nucleophilic aromatic substitution for the pyrazole-phenoxy linkage. For example, react 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with 4-methylphenol in DMF/K₂CO₃ under reflux (80–100°C, 12–24 hrs). Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of aldehyde to phenol) to suppress side products . Purification via column chromatography (hexane:ethyl acetate, 3:1) enhances yield (typically 65–75%).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Combine NMR (¹H/¹³C) for confirming substituent positions and carbamate linkage integrity. FT-IR identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural proof .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies in DMSO-d₆ or solid-state (25°C, 40°C, 60°C) over 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., hydrolyzed carbamate) are identified via LC-MS. Optimal stability is achieved in anhydrous DMSO at –20°C .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between crystallographic data and DFT-optimized structures?

  • Methodology : Perform geometry optimization using Gaussian09 (B3LYP/6-311++G(d,p)) and compare bond lengths/angles with SCXRD data (e.g., C–N carbamate bond: 1.35 Å theoretical vs. 1.33 Å experimental). Discrepancies >0.05 Å may indicate crystal packing effects. Use ORTEP-3 for visualizing anisotropic displacement parameters and refining thermal ellipsoids .

Q. How can reaction mechanisms for carbamate formation be validated experimentally?

  • Methodology : Employ isotopic labeling (¹⁸O in carbonyl group) to track carbamate formation via intermediates. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Density Functional Theory (DFT) calculations (e.g., Gibbs free energy barriers) model transition states. Compare with experimental activation energies (±5 kJ/mol tolerance) .

Q. What strategies address low reproducibility in biological activity assays for derivatives?

  • Methodology : Standardize assay protocols (e.g., IC₅₀ determination against COX-2) with positive controls (e.g., celecoxib). Validate via molecular docking (AutoDock Vina, ΔG ≤ –8 kcal/mol) to confirm binding affinity to target proteins. Address batch-to-batch variability via HPLC purity checks (>95%) and strict solvent control (DMSO ≤1% v/v) .

Q. How do steric and electronic effects of substituents influence crystallographic packing?

  • Methodology : Compare crystal structures of analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl carbamates). Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π, π-π stacking). Bulky substituents (e.g., 4-methylphenoxy) reduce symmetry, favoring monoclinic over orthorhombic systems .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic environments?

  • Resolution : Contradictions may arise from solvent polarity (DMF vs. THF) or base strength (K₂CO₃ vs. NaH). Re-evaluate reaction conditions: In polar aprotic solvents, the carbamate’s electrophilicity increases, accelerating hydrolysis. Use attenuated bases (e.g., Cs₂CO₃) in anhydrous DMF to stabilize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.